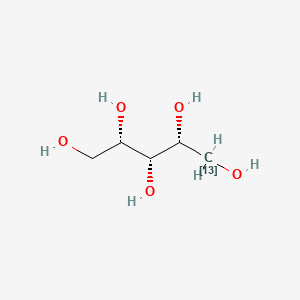

Xylitol-1-13C

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H12O5 |

|---|---|

Peso molecular |

153.14 g/mol |

Nombre IUPAC |

(2R,3R,4S)-(113C)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m1/s1 |

Clave InChI |

HEBKCHPVOIAQTA-UUYANESRSA-N |

SMILES isomérico |

C([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O |

SMILES canónico |

C(C(C(C(CO)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Metabolic Journey of Xylitol-1-13C in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of Xylitol-1-13C in mammalian cells. By leveraging established principles of xylitol metabolism and stable isotope tracing, this document offers a framework for understanding and investigating the intracellular pathways influenced by xylitol. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the metabolic impact of this sugar alcohol.

Introduction to Xylitol Metabolism

Xylitol, a five-carbon sugar alcohol, is primarily metabolized in the liver.[1] The initial and rate-limiting step is the oxidation of xylitol to D-xylulose. This reaction is catalyzed by NAD+-dependent xylitol dehydrogenase. Subsequently, D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate. This intermediate then enters the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH, a key reductant in cellular biosynthesis and antioxidant defense.[2][3][4]

Tracing the Path: The Role of this compound

The use of stable isotopes, such as Carbon-13 (¹³C), provides a powerful tool for tracing the metabolic fate of molecules. By introducing Xylitol-1-¹³C, where the ¹³C isotope is specifically located at the first carbon position, researchers can follow the journey of this carbon atom through various metabolic pathways. This technique, known as ¹³C Metabolic Flux Analysis (MFA), allows for the quantification of the rate of metabolic reactions (fluxes) within a cell.[5][6][7]

The ¹³C label from Xylitol-1-¹³C is anticipated to be incorporated into various downstream metabolites, primarily through the pentose phosphate pathway. By analyzing the isotopic enrichment in these metabolites, we can gain quantitative insights into the activity of the PPP and its interconnected pathways.

Expected Metabolic Fate and Data Presentation

Upon entering the pentose phosphate pathway, the ¹³C label from Xylitol-1-¹³C is expected to be distributed among several key metabolites. The table below summarizes the predicted labeling patterns and the associated metabolic pathways.

| Metabolite | Predicted ¹³C Labeling Position(s) | Metabolic Pathway | Significance |

| D-Xylulose-5-phosphate | C1 | Pentose Phosphate Pathway (PPP) | Direct product of xylitol metabolism. |

| Ribose-5-phosphate | C1 | Pentose Phosphate Pathway (PPP) | Precursor for nucleotide biosynthesis. |

| Sedoheptulose-7-phosphate | C1, C3 | Pentose Phosphate Pathway (PPP) | Intermediate of the non-oxidative PPP. |

| Erythrose-4-phosphate | C1 | Pentose Phosphate Pathway (PPP) | Precursor for aromatic amino acid synthesis. |

| Fructose-6-phosphate | C1, C3 | Pentose Phosphate Pathway (PPP), Glycolysis | Connects PPP to glycolysis. |

| Glyceraldehyde-3-phosphate | C1 | Pentose Phosphate Pathway (PPP), Glycolysis | Connects PPP to glycolysis. |

| 3-Phosphoglycerate | C1 | Glycolysis | Entry point for the labeled carbon into serine biosynthesis. |

| Serine | C1 | Serine Biosynthesis Pathway | Important for protein and nucleotide synthesis. |

| Glycine | C1 | Serine Biosynthesis Pathway | Precursor for purine synthesis and one-carbon metabolism. |

| Lactate | C1 | Fermentation | Indicates glycolytic flux. |

| Citrate | C1 (from Acetyl-CoA) | TCA Cycle | Represents entry of labeled carbons into the TCA cycle. |

Experimental Protocols for Tracing this compound

The following is a generalized experimental protocol for tracing the metabolic fate of Xylitol-1-¹³C in cultured mammalian cells. This protocol is adapted from established methods for stable isotope tracing.[8]

4.1. Cell Culture and Media Preparation

-

Culture mammalian cells of interest to mid-log phase in standard growth medium.

-

Prepare a custom growth medium where standard glucose is replaced with a physiological concentration of Xylitol-1-¹³C. Ensure all other essential nutrients are present.

-

For the experiment, replace the standard medium with the ¹³C-labeled medium.

4.2. Isotope Labeling and Metabolite Extraction

-

Incubate the cells in the ¹³C-labeled medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

To halt metabolic activity, rapidly quench the cells by aspirating the medium and washing with ice-cold phosphate-buffered saline (PBS).

-

Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.

-

Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

4.3. Sample Analysis

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the samples as required for the analytical method.

-

Analyze the isotopic enrichment of target metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][9]

4.4. Data Analysis

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Calculate the fractional labeling of each metabolite at each time point.

-

Use metabolic flux analysis software to fit the labeling data to a metabolic model and estimate intracellular fluxes.

Visualization of Metabolic Pathways and Workflows

5.1. Metabolic Pathway of this compound

The following diagram illustrates the entry of Xylitol-1-¹³C into the pentose phosphate pathway and its subsequent metabolic fate.

Caption: Metabolic fate of this compound in mammalian cells.

5.2. Experimental Workflow

The following diagram outlines the key steps in a Xylitol-1-¹³C tracing experiment.

Caption: Experimental workflow for this compound tracing.

Conclusion

This technical guide provides a foundational understanding of the metabolic fate of Xylitol-1-¹³C in mammalian cells. While specific quantitative data for Xylitol-1-¹³C tracing is not yet widely available, the principles and protocols outlined here offer a robust framework for designing and interpreting such experiments. By employing stable isotope tracing, researchers can unlock valuable insights into the metabolic impact of xylitol, contributing to a deeper understanding of its physiological roles and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The conversion in vivo of xylitol to glycogen via the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 4. Effects of xylitol on metabolic parameters and visceral fat accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol | Semantic Scholar [semanticscholar.org]

The Metabolic Journey of 13C-Labeled Xylitol: A Technical Guide to its Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol, a five-carbon sugar alcohol, has garnered significant interest in the pharmaceutical and nutraceutical industries for its metabolic and signaling properties. Understanding its precise biochemical fate is crucial for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the metabolic pathways involving 13C-labeled xylitol, offering a framework for researchers to trace its journey through cellular metabolism. By employing stable isotope labeling, we can quantitatively assess the flux of xylitol-derived carbons into various downstream pathways, providing critical insights for drug development and metabolic research.

Core Metabolic Pathway: The Pentose Phosphate Pathway

The primary route for xylitol metabolism is the Pentose Phosphate Pathway (PPP). Upon entering the cell, 13C-xylitol is oxidized to 13C-D-xylulose. Subsequently, D-xylulokinase phosphorylates 13C-D-xylulose to produce 13C-D-xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the PPP.[1] From here, the 13C label can be traced through the interconversions of the PPP, leading to the formation of various essential biomolecules.

dot

Caption: Metabolic fate of 13C-Xylitol via the Pentose Phosphate Pathway.

Influence on Lipogenesis: The ChREBP and SREBP-1c Axis

A significant downstream effect of xylitol metabolism is its influence on de novo lipogenesis, primarily through the activation of the Carbohydrate Response Element-Binding Protein (ChREBP). The intermediate, xylulose-5-phosphate, is a potent activator of protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates ChREBP. Activated ChREBP translocates to the nucleus and induces the expression of key lipogenic genes.[2]

Interestingly, studies in rats fed a high-fat diet have shown that while xylitol intake increases the expression of ChREBP and lipogenic enzymes, it concurrently suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), another master regulator of lipogenesis.[3][4] This suggests a complex regulatory interplay where xylitol shifts the balance of lipogenic control.

dot

References

- 1. mfa.vueinnovations.com [mfa.vueinnovations.com]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 4. Using gut microbiota and non-targeted metabolomics techniques to study the effect of xylitol on alleviating DSS-induced inflammatory bowel disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Xylitol-1-13C in Elucidating Cellular Redox State: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cellular redox state, a critical determinant of cellular health and function, is intricately linked to metabolic pathways that produce and consume reducing equivalents such as NADPH. Xylitol, a five-carbon sugar alcohol, is metabolized primarily through the pentose phosphate pathway (PPP), a major source of cytosolic NADPH. This has positioned xylitol as a molecule of interest for modulating and studying cellular redox balance. The use of stable isotope-labeled xylitol, particularly Xylitol-1-13C, offers a promising, albeit currently underexplored, avenue for tracing the metabolic fate of xylitol and quantifying its contribution to the cellular NADPH pool. This technical guide provides a comprehensive overview of the principles behind using this compound for studying cellular redox state, outlines a hypothetical experimental protocol, and discusses the interpretation of potential results.

Introduction: Xylitol Metabolism and the Cellular Redox Environment

Xylitol is a naturally occurring sugar alcohol with a unique metabolic profile that directly influences the cellular redox state. Upon entering the cell, xylitol is oxidized to D-xylulose. In eukaryotes, this conversion is primarily catalyzed by an NAD+-dependent xylitol dehydrogenase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP).

The PPP is a crucial metabolic route for the generation of NADPH, the primary cellular reductant for biosynthetic reactions and antioxidant defense. The oxidative branch of the PPP, which converts glucose-6-phosphate to ribulose-5-phosphate, is a major source of NADPH. By feeding into the non-oxidative branch of the PPP, xylitol metabolism can significantly impact the flux through this pathway and, consequently, the availability of NADPH. An increased xylitol catabolism is expected to enhance the NADPH/NADP+ ratio, thereby bolstering the cell's antioxidant capacity.

This compound as a Metabolic Tracer

Stable isotope tracing using 13C-labeled substrates is a powerful technique to quantitatively analyze metabolic fluxes. By introducing a 13C-labeled molecule into a biological system and tracking the distribution of the 13C label in downstream metabolites, researchers can elucidate the activity of specific metabolic pathways.

This compound, with a 13C label at the first carbon position, serves as an ideal tracer to monitor the metabolic fate of xylitol. As this compound is metabolized, the 13C label is transferred to D-xylulose-5-phosphate and subsequently to other intermediates of the PPP and glycolysis. Analyzing the isotopologue distribution in these metabolites can provide quantitative insights into the flux through xylitol-dependent pathways and their contribution to the cellular redox state.

Hypothetical Experimental Protocol for a this compound Tracer Study

This section outlines a hypothetical experimental workflow for utilizing this compound to study the cellular redox state in a cancer cell line known for its high PPP activity.

3.1. Cell Culture and Labeling

-

Cell Line: A human cancer cell line with high PPP flux (e.g., A549 lung carcinoma).

-

Culture Medium: Glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, and either 10 mM unlabeled xylitol (control) or 10 mM this compound (experimental).

-

Labeling Duration: Cells are incubated in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady-state.

3.2. Metabolite Extraction

-

Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline.

-

Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

-

Centrifuge the samples to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

3.3. Analytical Method: LC-MS/MS for Metabolite Isotopologue Distribution

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).

-

Determine the mass isotopologue distribution (MID) of key metabolites by monitoring the different mass-to-charge ratios corresponding to the unlabeled (M+0) and 13C-labeled (M+1, M+2, etc.) forms.

3.4. Data Analysis and Flux Calculation

-

Correct the raw MID data for the natural abundance of 13C.

-

Use the corrected MIDs of key metabolites (e.g., pentose phosphates, glycolytic intermediates, lactate, and glutamate) as input for a metabolic flux analysis (MFA) model.

-

The MFA model, based on a stoichiometric network of cellular metabolism, will be used to calculate the relative or absolute fluxes through the PPP and other central carbon pathways.

Expected Quantitative Data and Interpretation

The following tables summarize the expected quantitative data from a hypothetical this compound tracing experiment.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after 24h Labeling with this compound

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Xylulose-5-phosphate | 10 | 85 | 5 | 0 | 0 | 0 |

| Ribose-5-phosphate | 15 | 80 | 5 | 0 | 0 | 0 |

| Sedoheptulose-7-phosphate | 30 | 60 | 10 | 0 | 0 | 0 |

| Fructose-6-phosphate | 40 | 50 | 10 | 0 | 0 | 0 |

| 3-Phosphoglycerate | 60 | 35 | 5 | 0 | 0 | 0 |

| Lactate | 70 | 25 | 5 | 0 | 0 | 0 |

| Glutamate | 85 | 10 | 5 | 0 | 0 | 0 |

Interpretation of Table 1:

-

A high M+1 enrichment in xylulose-5-phosphate and ribose-5-phosphate would directly confirm the uptake and metabolism of this compound through the initial steps of the PPP.

-

The propagation of the M+1 label to other PPP intermediates, glycolytic intermediates, and eventually to lactate and TCA cycle-related amino acids like glutamate, would allow for the tracing of xylitol-derived carbons throughout central metabolism.

Table 2: Hypothetical Metabolic Fluxes Calculated from 13C-MFA (normalized to xylitol uptake rate of 100)

| Metabolic Pathway/Reaction | Relative Flux (Control) | Relative Flux (this compound) |

| Xylitol Uptake | 100 | 100 |

| Oxidative PPP | 30 | 50 |

| Non-oxidative PPP (net) | 20 | 35 |

| Glycolysis | 80 | 70 |

| Lactate Production | 75 | 65 |

| TCA Cycle | 40 | 45 |

| NADPH Production from PPP | 60 | 100 |

Interpretation of Table 2:

-

The increased flux through the oxidative PPP in the presence of xylitol metabolism would provide a quantitative measure of the enhanced NADPH production. This directly links the metabolism of the tracer to a change in the cellular redox state.

-

By comparing the flux maps of cells grown on unlabeled versus labeled xylitol, one can dissect the specific contribution of xylitol to the overall metabolic network and its impact on redox cofactor generation.

Visualizing Metabolic Pathways and Workflows

Diagram 1: Xylitol Metabolism and its Entry into the Pentose Phosphate Pathway

Caption: Metabolic conversion of this compound and its entry into the PPP.

Diagram 2: Experimental Workflow for this compound Tracer Analysis

Caption: Workflow for studying cellular redox state using this compound.

Diagram 3: Tracing the 13C Label from this compound through Central Carbon Metabolism

Caption: Propagation of the 13C label from this compound.

Conclusion and Future Directions

The use of this compound as a metabolic tracer holds significant potential for dissecting the intricate relationship between xylitol metabolism and the cellular redox state. While this guide has presented a hypothetical framework, further experimental validation is necessary to establish robust protocols and expand the application of this technique. Future studies could explore the use of this compound in various cell types, including primary cells and in vivo models, to understand the tissue-specific effects of xylitol on redox homeostasis. Furthermore, combining this compound tracing with other omics technologies, such as proteomics and transcriptomics, will provide a more holistic view of the cellular response to xylitol. For drug development professionals, understanding how a compound or therapeutic intervention alters xylitol metabolism and, consequently, the cellular redox state could be crucial for assessing efficacy and off-target effects. The continued development of stable isotope tracing methodologies will undoubtedly pave the way for a deeper understanding of cellular metabolism and its role in health and disease.

A Technical Guide to Natural Abundance Correction for Xylitol-1-13C Isotope Tracing Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for natural abundance correction in metabolic studies utilizing Xylitol-1-13C. Accurate correction for naturally occurring stable isotopes is critical for the precise quantification of isotope enrichment and the correct interpretation of metabolic flux data. This document outlines the theoretical basis for correction, presents detailed experimental protocols for mass spectrometry and NMR analysis, and provides the necessary quantitative data for calculations.

Introduction to Isotope Tracing and Natural Abundance

Stable isotope tracing is a powerful technique used to track the metabolic fate of compounds in biological systems. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can follow its incorporation into downstream metabolites. Xylitol, a five-carbon sugar alcohol, is of significant interest in various fields due to its unique metabolic properties and health benefits, including its role in dental health and as a sugar substitute for individuals with diabetes.[1] Studies using Xylitol-1-¹³C can elucidate its metabolic pathways and quantify its contribution to various metabolic pools.

Theoretical Background of Natural Abundance Correction

The core principle of natural abundance correction is to mathematically subtract the contribution of naturally occurring isotopes from the measured mass isotopomer data. This allows for the determination of the true isotopic enrichment from the ¹³C-labeled tracer.[2]

A mass isotopomer is a molecule that differs in the number of isotopic atoms it contains, resulting in a different molecular weight.[4] For a molecule like xylitol (C₅H₁₂O₅), its mass spectrum will show a series of peaks corresponding to the M+0 (monoisotopic peak, all ¹²C), M+1, M+2, etc., isotopomers. The natural abundance of isotopes of all elements in the molecule (C, H, O) contributes to the M+1, M+2, and higher mass peaks.

The correction is typically performed using a matrix-based approach. The measured MID vector (M_measured) is a product of a correction matrix (A) and the true, tracer-derived MID vector (M_corrected):

M_measured = A * M_corrected

To find the true enrichment, this equation is inverted:

M_corrected = A⁻¹ * M_measured

The correction matrix 'A' is constructed based on the elemental composition of the molecule and the known natural abundances of the isotopes of each element.[4]

Natural Isotopic Abundance Data

The following table summarizes the natural abundances of the key isotopes relevant to xylitol analysis. This data is essential for constructing the correction matrix.

| Element | Isotope | Natural Abundance (%) | Mass (Da) |

| Carbon | ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 | |

| Hydrogen | ¹H | 99.9885 | 1.007825 |

| ²H (D) | 0.0115 | 2.014102 | |

| Oxygen | ¹⁶O | 99.757 | 15.994915 |

| ¹⁷O | 0.038 | 16.999132 | |

| ¹⁸O | 0.205 | 17.999160 |

Note: These are average abundances and can vary slightly. For high-precision work, it is recommended to analyze an unlabeled standard alongside the samples to determine the exact natural abundance distribution under the specific experimental conditions.

Calculating the Theoretical MID of Unlabeled Xylitol

Using the data above, we can calculate the expected mass isotopomer distribution for an unlabeled xylitol molecule (C₅H₁₂O₅). This calculation, based on binomial probability, forms the basis of the correction matrix. For example, the probability of a xylitol molecule containing one ¹³C atom naturally (contributing to the M+1 peak) is primarily determined by the number of carbon atoms and the natural abundance of ¹³C. Similar calculations are done for all elements and all possible isotopic combinations.

Experimental Protocols

Accurate data acquisition is paramount for reliable natural abundance correction. This section provides detailed protocols for the analysis of Xylitol-1-¹³C using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation and Extraction

The following is a general protocol for the extraction of xylitol from biological samples (e.g., cell culture, tissues).

-

Quenching Metabolism: Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen. For cell cultures, this can be achieved by adding a cold quenching solution (e.g., 60% methanol at -20°C).

-

Homogenization: Homogenize frozen tissues or cell pellets in a cold extraction solvent (e.g., 80% methanol).

-

Extraction: Vortex the mixture thoroughly and incubate at a cold temperature (e.g., -20°C) for at least 20 minutes to ensure complete extraction of metabolites.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen. The dried extract is now ready for derivatization and analysis.[8][9]

GC-MS Analysis Protocol

GC-MS is a highly sensitive method for analyzing sugar alcohols like xylitol, but it requires chemical derivatization to make them volatile.[10][11]

-

Derivatization:

-

Reconstitute the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Vortex and incubate at 37°C for 90 minutes to protect the carbonyl groups.

-

Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

-

Vortex and incubate at 37°C for 30 minutes to silylate the hydroxyl groups.[11]

-

After cooling to room temperature, the sample is ready for injection.

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless or split mode (e.g., 10:1 split ratio).

-

Inlet Temperature: 290°C.

-

Oven Temperature Program: Hold at 70°C for 4 min, then ramp to 310°C at 5°C/min, and hold for 10 min.[11]

-

Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 250°C.

-

Interface Temperature: 280°C.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-600) to acquire the full mass isotopomer distribution.

-

NMR Spectroscopy Protocol

NMR spectroscopy, particularly ¹³C-NMR, can provide detailed information about the specific position of the ¹³C label without the need for derivatization.[3][12]

-

Sample Preparation:

-

Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O).

-

Add a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS).

-

Transfer the solution to an NMR tube.

-

-

NMR Instrument Parameters:

-

Spectrometer: Bruker AVANCE 400 MHz spectrometer or higher field instrument.

-

Probe: A cryoprobe is recommended for enhanced sensitivity, especially for detecting ¹³C at natural abundance or low enrichment.[12]

-

Experiment: 1D ¹³C NMR with proton decoupling.

-

Acquisition Parameters (Example):

-

Pulse Program: zgpg30 (or similar for quantitative ¹³C acquisition).

-

Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the carbon nuclei of interest (e.g., 5-10 seconds) to ensure full relaxation and accurate quantification.

-

Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands depending on sample concentration).

-

Spectral Width: Appropriate width to cover the expected chemical shifts of xylitol carbons.

-

Temperature: Maintain a constant temperature (e.g., 298 K).

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the internal standard.

-

Integrate the peaks corresponding to the different carbon positions of xylitol to determine the relative ¹³C enrichment at each position.

-

Data Analysis and Visualization

General Experimental Workflow

The workflow for a typical ¹³C labeling experiment involves several key stages, from cell culture to data analysis.

Caption: A typical workflow for stable isotope tracing experiments.

Xylitol Metabolic Pathways

Xylitol is primarily metabolized in the liver via the pentose phosphate pathway (PPP). Understanding this pathway is key to interpreting the flow of the ¹³C label from Xylitol-1-¹³C.[13][14]

References

- 1. What is the mechanism of Xylitol? [synapse.patsnap.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Enzyme Mechanisms: A Technical Guide to Kinetic Isotope Effects of Xylitol-1-13C

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of kinetic isotope effects (KIEs) using Xylitol-1-13C to elucidate the mechanisms of enzymes involved in xylitol metabolism. While direct experimental data on the KIE of this compound is not yet prevalent in published literature, this document serves as a comprehensive manual for designing, executing, and interpreting such experiments. Understanding these enzymatic pathways at a deep molecular level is crucial for fields ranging from metabolic engineering to the development of novel therapeutic agents.

Xylitol, a five-carbon sugar alcohol, plays a significant role in cellular metabolism, particularly in the pentose phosphate pathway.[1][2] The enzymes responsible for its conversion, primarily Xylitol Dehydrogenase and Xylose Reductase, are key targets for research. The study of KIEs offers a powerful lens through which to view the transition states of these enzymatic reactions, providing invaluable information for inhibitor design and enzyme engineering.[3]

Target Enzymes for KIE Studies with this compound

The two primary enzymes of interest for studying the kinetic isotope effects of this compound are Xylitol Dehydrogenase and Xylose Reductase.

-

Xylitol Dehydrogenase (XDH): This NAD+-dependent enzyme catalyzes the oxidation of xylitol to D-xylulose.[2][4][5] A primary 13C KIE at the C1 position would be expected if the hydride transfer from C1 of xylitol to NAD+ is a rate-limiting step in the catalytic cycle.

-

Xylose Reductase (XR): This enzyme catalyzes the reverse reaction, the reduction of D-xylose to xylitol, utilizing NADH or NADPH as a cofactor.[5][6][7][8] While the primary reaction involves the formation of a C-H bond at the C1 position, studying the reverse reaction (xylitol oxidation) with this compound can also provide insights into the mechanism, particularly regarding the principle of microscopic reversibility.

Experimental Protocols

The measurement of heavy-atom KIEs requires high precision. The internal competition method is the most suitable approach for determining the V/K isotope effect for this compound.[9][10] This method involves using a mixture of unlabeled xylitol and this compound and measuring the change in the isotopic ratio of the remaining substrate or the product as the reaction progresses.

I. Substrate and Enzyme Preparation

-

Substrate: A mixture of natural abundance xylitol and commercially available this compound should be prepared.[11][12] The initial 13C/12C ratio (R₀) of the xylitol mixture must be accurately determined using Isotope Ratio Mass Spectrometry (IRMS) or a highly sensitive NMR method.

-

Enzyme: The target enzyme (e.g., XDH) should be expressed and purified to homogeneity. The specific activity of the purified enzyme must be determined to ensure consistent experimental conditions.

II. General Protocol for Competitive KIE Measurement

-

Reaction Setup: Initiate the enzymatic reaction by adding the purified enzyme to a buffered solution containing the xylitol isotopic mixture and the necessary cofactor (e.g., NAD+ for XDH). The reaction should be maintained at a constant temperature and pH.

-

Time Points: The reaction is allowed to proceed and is quenched at several time points to achieve varying degrees of fractional conversion (f). A common method for quenching is the addition of a strong acid or a denaturing agent.

-

Fractional Conversion (f): The fractional conversion at each time point must be accurately determined. This can be achieved by quantifying the amount of product formed (e.g., D-xylulose) or the remaining substrate (xylitol) using methods like HPLC or enzymatic assays.

-

Isotope Ratio Measurement: The unreacted substrate (xylitol) or the formed product is isolated from each quenched reaction mixture. The 13C/12C ratio (R) of the isolated compound is then measured using IRMS or NMR spectroscopy.

III. Detailed Analytical Procedures

A. Isotope Ratio Mass Spectrometry (IRMS):

-

Sample Preparation: The isolated xylitol or D-xylulose is combusted to CO2.

-

Analysis: The resulting CO2 is introduced into the mass spectrometer, which separates 13CO2 from 12CO2, allowing for a precise measurement of the isotope ratio.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: A highly sensitive and precise method, such as 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy, is recommended.[13][14] This technique offers excellent resolution and accuracy, with reported standard deviations as low as 0.02%.[14]

-

Procedure: The ratio of the 13C-labeled to the 12C-unlabeled species is determined by comparing the integrals of the corresponding peaks in the NMR spectrum at different fractional conversions. Polarization transfer techniques can be employed to enhance sensitivity and reduce the amount of material required.[15][16]

Data Presentation and Interpretation

The observed V/K isotope effect (¹³(V/K)) is calculated from the measured isotope ratios and fractional conversions using the following equation for the remaining substrate:

R / R₀ = (1 - f)^((1 / ¹³(V/K)) - 1)

Where:

-

R is the isotope ratio at fractional conversion f.

-

R₀ is the initial isotope ratio.

-

f is the fractional conversion.

-

¹³(V/K) is the kinetic isotope effect on Vmax/Km.

The data should be presented in a clear, tabular format to facilitate comparison and interpretation.

Illustrative Data Tables

Table 1: Hypothetical ¹³(V/K) KIE Data for Xylitol Dehydrogenase (XDH)

| Enzyme Variant | Condition | ¹³(V/K) KIE | Standard Deviation | Interpretation |

| Wild-Type | pH 7.5, 25°C | 1.025 | ± 0.002 | Hydride transfer is partially rate-limiting. |

| C1-Site Mutant | pH 7.5, 25°C | 1.001 | ± 0.002 | Hydride transfer is no longer rate-limiting. |

| Wild-Type | pH 9.0, 25°C | 1.035 | ± 0.003 | Hydride transfer has become more rate-limiting. |

Table 2: Hypothetical ¹³(V/K) KIE Data for Xylose Reductase (XR) - Reverse Reaction

| Enzyme Variant | Cofactor | ¹³(V/K) KIE | Standard Deviation | Interpretation |

| Wild-Type | NAD+ | 1.018 | ± 0.002 | C-H bond cleavage is partially rate-limiting in the oxidative direction. |

| Wild-Type | NADP+ | 1.022 | ± 0.003 | Cofactor identity influences the rate-limiting step. |

Interpretation of KIE Values

-

¹³(V/K) > 1 (Normal KIE): A value significantly greater than 1.0 indicates that the C1-H bond of xylitol is being broken in the rate-determining step of the reaction. The magnitude of the KIE provides insight into the transition state structure. A larger KIE suggests a more symmetrical transition state for the hydride transfer.

-

¹³(V/K) ≈ 1 (No KIE): A value close to 1.0 suggests that the C1-H bond cleavage is not rate-limiting. The rate-determining step may be substrate binding, a conformational change, or product release.

-

¹³(V/K) < 1 (Inverse KIE): An inverse KIE is less common for primary KIEs but can occur if there is an increase in the vibrational force constant at the isotopic position in the transition state compared to the ground state.

Mandatory Visualizations

Caption: Workflow for competitive kinetic isotope effect measurement.

References

- 1. Xylitol - Wikipedia [en.wikipedia.org]

- 2. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. einsteinmed.edu [einsteinmed.edu]

- 4. researchgate.net [researchgate.net]

- 5. Current trends in the production of xylitol and paving the way for metabolic engineering in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient-state and steady-state kinetic studies of the mechanism of NADH-dependent aldehyde reduction catalyzed by xylose reductase from the yeast Candida tenuis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 8. D-xylose reductase - Wikipedia [en.wikipedia.org]

- 9. Interpretation of V/K isotope effects for enzymatic reactions exhibiting multiple isotopically sensitive steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dash.harvard.edu [dash.harvard.edu]

Unlocking Cellular Secrets: A Technical Guide to Elucidating Novel Metabolic Pathways with Xylitol-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of metabolic research is constantly evolving, with a continuous drive to uncover novel pathways that can serve as targets for therapeutic intervention. Stable isotope tracers are paramount in this endeavor, providing a window into the intricate network of cellular metabolism. While [U-13C]glucose and [U-13C]glutamine are the workhorses of 13C-Metabolic Flux Analysis (13C-MFA), the use of specifically labeled, less-common substrates offers a unique opportunity to probe specific regions of metabolism with high precision.

This technical guide focuses on the application of Xylitol-1-13C , a stable isotope-labeled pentose alcohol, as a powerful tool for elucidating novel metabolic pathways, particularly those connected to the pentose phosphate pathway (PPP) and redox metabolism. Although the use of this compound for discovering entirely new pathways is a nascent field, this document provides a comprehensive framework based on established 13C-MFA principles. We will detail the known metabolism of xylitol, propose rigorous experimental protocols for tracer studies, present hypothetical data for illustrative purposes, and demonstrate how to visualize experimental workflows and metabolic pathways.

The Known Metabolic Fate of Xylitol

Xylitol primarily enters cellular metabolism through the liver, where it is converted into D-xylulose. This conversion is a critical entry point into the pentose phosphate pathway, a vital hub for generating NADPH and producing precursors for nucleotide biosynthesis.[1][2][3] Understanding this established route is fundamental to designing experiments that can reveal deviations or unknown connections.

The canonical pathway involves two key enzymatic steps:

-

Xylitol Dehydrogenase (XDH): This NAD+-dependent enzyme oxidizes xylitol to D-xylulose.[2]

-

Xylulokinase (XK): This enzyme phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the non-oxidative branch of the PPP.[3]

The 13C label from this compound is expected to appear in various downstream metabolites, and tracking its positional journey is the key to flux analysis.

Experimental Protocols for this compound Tracer Analysis

The following protocols are adapted from established 13C-MFA methodologies and tailored for a hypothetical study using this compound to probe the metabolism of a mammalian cancer cell line (e.g., A549 lung carcinoma).[4]

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate A549 cells in 10-cm dishes at a density that will result in ~80% confluency at the time of harvest. Culture in standard high-glucose DMEM supplemented with 10% FBS, 4 mM glutamine, and 1% penicillin-streptomycin.

-

Media Adaptation: 24 hours prior to the experiment, switch the cells to a custom DMEM formulation containing a physiological glucose concentration (5 mM) to prevent glucose-induced metabolic shifts that might obscure xylitol metabolism.

-

Labeling Experiment: To begin the tracer experiment, replace the adaptation medium with fresh 5 mM glucose DMEM where a portion of the glucose is replaced with 1 mM this compound (Cambridge Isotope Laboratories, Inc.).

-

Time Course: Incubate the cells for a time course (e.g., 0, 2, 6, 12, and 24 hours) to determine the rate of label incorporation and to ensure isotopic steady state is reached for key metabolites.[5] For initial pathway discovery, a 24-hour endpoint is often sufficient.

Metabolite Extraction

Rapid quenching of metabolic activity is critical for accurate results.

-

Quenching: Aspirate the labeling medium. Immediately wash the cell monolayer twice with 5 mL of ice-cold 0.9% NaCl solution.

-

Extraction: Add 1 mL of ice-cold 80% methanol (-80°C) to the plate. Place the plate on dry ice for 10 minutes.

-

Cell Scraping: Scrape the frozen cells into the methanol solution. Transfer the cell slurry to a microcentrifuge tube.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract completely using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

GC-MS Analysis for Isotopomer Distribution

Gas chromatography-mass spectrometry is a robust method for analyzing the mass isotopomer distribution (MID) of central carbon metabolites.

-

Derivatization: Re-suspend the dried metabolite extract in 30 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCl and incubate at 60°C for 60 minutes.[6] This two-step process derivatizes carbonyl groups and active hydrogens, making the metabolites volatile for GC analysis.

-

GC-MS Parameters:

-

System: Agilent 7890A GC coupled to a 5975C MS.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL injection in splitless mode.

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.

-

MS Analysis: Operate in Selected Ion Monitoring (SIM) mode to monitor the MIDs of key metabolites (e.g., lactate, pyruvate, citrate, and key amino acids). Scan across the full potential mass range for each fragment (e.g., [M-57] fragment) to capture all isotopologues (M+0, M+1, M+2, etc.).

-

NMR Spectroscopy for Positional Isotopomer Analysis

While GC-MS provides MIDs, NMR can resolve the specific position of the 13C label within a molecule, which is invaluable for pathway elucidation.

-

Sample Preparation: For NMR, a larger quantity of starting material is required. Pool extracts from multiple plates. Re-suspend the dried extract in 500 µL of D2O with a known concentration of an internal standard (e.g., DSS).

-

NMR Experiments:

-

1D 13C NMR: A direct 1D 13C spectrum will show which metabolites have incorporated the label.

-

2D 1H-13C HSQC: This experiment provides a correlation map between protons and their directly attached carbons, allowing for unambiguous identification of labeled positions in complex mixtures.[7]

-

Acquisition: Perform experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.

-

Data Presentation and Hypothetical Findings

Clear presentation of quantitative data is essential for interpreting the results of a tracer experiment. The following tables represent hypothetical data from the GC-MS analysis of A549 cells incubated with this compound for 24 hours.

Table 1: Mass Isotopomer Distributions (MIDs) of Key Glycolytic and PPP Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | Notes |

| Ribose-5-Phosphate | 75.2 | 22.1 | 2.5 | 0.2 | Significant M+1 indicates entry via the non-oxidative PPP, as expected. |

| Lactate | 92.8 | 5.1 | 1.8 | 0.3 | M+1 lactate suggests carbon from xylitol can traverse the PPP and enter glycolysis. |

| Pyruvate | 93.5 | 4.9 | 1.4 | 0.2 | Similar labeling pattern to lactate, confirming the metabolic link. |

| Serine | 95.1 | 1.2 | 3.1 | 0.6 | M+2 is higher than M+1, suggesting the label is not entering via canonical glycolysis from the PPP. This is an unexpected finding. |

Table 2: Fractional 13C Enrichment in TCA Cycle Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | Notes |

| Citrate | 98.1 | 1.1 | 0.7 | 0.1 | Low but detectable M+1 enrichment shows some carbon from xylitol enters the TCA cycle. |

| Malate | 97.9 | 1.3 | 0.6 | 0.2 | Consistent with citrate labeling. |

| Aspartate | 98.5 | 0.9 | 0.5 | 0.1 | Aspartate is derived from oxaloacetate, reflecting TCA cycle labeling. |

Visualizing a Hypothetical Novel Pathway Discovery

The data in Table 1 revealed an unexpected labeling pattern in serine. The canonical synthesis of serine is from the glycolytic intermediate 3-phosphoglycerate (3-PG). If the 13C label from this compound entered glycolysis from the PPP as M+1 glyceraldehyde-3-phosphate, we would expect to see primarily M+1 serine. However, the data shows a dominant M+2 peak.

This discrepancy suggests a novel or alternative pathway might be active. One hypothesis could be a direct conversion of a PPP intermediate, retaining two labeled carbons, into a serine precursor. This warrants further investigation. The workflow for such a discovery process is outlined below.

Based on this workflow, a hypothetical novel pathway could be proposed. For instance, a shunt from the PPP intermediate erythrose-4-phosphate might exist, which, after condensation with a two-carbon unit, could lead to a precursor for serine biosynthesis.

Conclusion

This compound represents an underutilized yet potentially powerful tool for metabolic research. By tracing the fate of its single labeled carbon through the metabolic network, researchers can precisely quantify fluxes through the pentose phosphate pathway and uncover unexpected metabolic connections. The discovery of novel pathways, such as the hypothetical serine synthesis route described, can open new avenues for understanding disease states and developing targeted therapies. The protocols and frameworks provided in this guide offer a robust starting point for scientists and drug development professionals looking to leverage this compound to explore the frontiers of cellular metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of xylitol on metabolic parameters and visceral fat accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Xylitol-1-13C: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of isotopically labeled compounds like Xylitol-1-13C is paramount to ensure the integrity of experimental results and the quality of pharmaceutical products. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and analytical methodologies for its purity assessment. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes information from studies on unlabeled xylitol and general principles of stable isotope-labeled compounds to provide a robust framework for its handling and use.

General Stability Profile of Xylitol

Xylitol, a five-carbon sugar alcohol, is known for its relatively high stability under various conditions. However, its physical and chemical properties necessitate careful handling and storage to prevent degradation.

Hygroscopicity: Xylitol is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to caking and potential degradation over time.[1] Therefore, protection from humidity is a critical aspect of its storage.

Thermal Stability: While generally stable to heat, xylitol can undergo caramelization if exposed to high temperatures near its boiling point for extended periods.[1] Thermal decomposition has been observed at elevated temperatures, with one study noting decomposition at lower temperatures than polyethylene glycol (PEG).[1][2]

pH Stability: Xylitol demonstrates good stability in alkaline solutions.[1] This property is beneficial in various formulations.

Long-Term Stability in Solid Formulations: Studies on tablets containing a high percentage of xylitol and sorbitol have shown that the morphological and mechanical properties of the tablets remain stable for up to 24 months, indicating good long-term stability in solid dosage forms.[3]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended conditions based on available safety data sheets and stability information for xylitol and its isotopically labeled forms.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (-5°C to 5°C) or Room Temperature (15-25°C) | To minimize potential thermal degradation and maintain long-term stability. |

| Light | Protect from light | To prevent any potential light-induced degradation. |

| Humidity | Store in a dry place in a well-closed container | Due to the hygroscopic nature of xylitol, protection from moisture is essential to prevent caking and hydrolysis. Crystalline xylitol is stable for at least 3 years if stored at less than 65% relative humidity and 25°C. Milled and specialized granulated grades may have a greater tendency to cake and are recommended for use within 9 to 12 months. |

| Inert Atmosphere | Not generally required | Xylitol is stable in the presence of air under recommended storage conditions. |

Isotopic Stability of the 13C Label

The 13C isotope is a stable, non-radioactive isotope of carbon. As such, the carbon-13 label in this compound is inherently stable and is not expected to undergo isotopic exchange or degradation under normal storage and handling conditions. The covalent bond between the 13C atom and the rest of the molecule is strong, ensuring the isotopic integrity of the compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively elucidated, potential degradation can be inferred from studies on xylitol. The primary degradation routes are expected to be through oxidation and dehydration, particularly under stress conditions such as high temperature or the presence of strong oxidizing agents.

Caption: Hypothetical degradation pathways of this compound.

Analytical Methods for Stability and Purity Assessment

A variety of analytical techniques can be employed to assess the purity and stability of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative results or the identification of impurities.

| Analytical Method | Principle | Applicability for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. Can be coupled with various detectors like Refractive Index (RID), Evaporative Light Scattering (ELSD), or UV (after derivatization). | Widely used for the analysis of sugars and sugar alcohols. Suitable for purity determination and quantification of degradation products.[4][5] |

| Gas Chromatography (GC) | Separation of volatile compounds. Requires derivatization of the non-volatile xylitol. | A sensitive method for purity analysis and detection of volatile impurities.[4] |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | An alternative high-resolution separation technique.[4] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | A powerful tool for the identification and quantification of this compound and its potential degradation products. LC-MS/MS is particularly useful for analyzing 13C-labeled compounds.[6] |

| Titration | Chemical reaction with a standardized solution to determine concentration. | A patent describes a method for determining xylitol purity via titration.[7] |

| European Pharmacopoeia Methods | A combination of identification tests (e.g., melting point, IR) and purity tests (e.g., for related substances, heavy metals). | Provides a comprehensive set of official methods for quality control.[8] |

Experimental Protocols

Representative Experimental Protocol: Purity Assessment by HPLC-RID

This protocol is a representative example and may require optimization for specific instrumentation and applications.

1. Objective: To determine the purity of a this compound sample by High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

2. Materials:

- This compound sample

- Reference standard of unlabeled Xylitol

- HPLC grade water

- HPLC grade acetonitrile

- 0.22 µm syringe filters

3. Instrumentation:

- HPLC system equipped with a refractive index detector

- Aminex HPX-87H column (or equivalent ion-exclusion column)

- Data acquisition and processing software

4. Chromatographic Conditions:

- Mobile Phase: 0.005 M Sulfuric Acid in HPLC grade water

- Flow Rate: 0.6 mL/min

- Column Temperature: 60 °C

- Detector Temperature: 40 °C

- Injection Volume: 20 µL

- Run Time: 25 minutes

5. Procedure:

- Standard Preparation: Accurately weigh about 100 mg of the xylitol reference standard and dissolve in 10 mL of HPLC grade water to obtain a concentration of 10 mg/mL.

- Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve in 10 mL of HPLC grade water to obtain a concentration of 10 mg/mL.

- Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the standard solution and record the chromatogram. The retention time of the main peak will be the reference for xylitol.

- Inject the sample solution and record the chromatogram.

- Data Analysis:

- Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

- Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: General workflow for a stability study of this compound.

Conclusion

While specific, comprehensive stability data for this compound is limited, a thorough understanding of the stability of unlabeled xylitol provides a strong foundation for its proper handling and storage. The key considerations are protection from moisture and high temperatures. The 13C label itself is stable and does not pose an additional stability risk. For critical applications in research and drug development, it is recommended to perform specific stability studies under the intended conditions of use to ensure the integrity and purity of this compound. The analytical methods and workflows outlined in this guide provide a framework for conducting such assessments.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Kinetic Study of Commercial Tabletop Sweeteners Using Thermal Analysis [mdpi.com]

- 3. The effect of xylitol on the stability and morphological parameters of tablets with sorbitol made by direct tabletting of formulation components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol | Semantic Scholar [semanticscholar.org]

- 5. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 7. CN110794086A - Method for determining purity of xylitol in granular xylitol - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

Methodological & Application

Application Note: Xylitol-1-13C Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2][3] The use of stable isotope tracers, such as 13C, provides detailed insights into the activity of metabolic pathways under specific conditions.[1][4] This document outlines a comprehensive protocol for performing Metabolic Flux Analysis using Xylitol-1-13C as a tracer. Xylitol, a five-carbon sugar alcohol, is metabolized primarily through the Pentose Phosphate Pathway (PPP).[5][6][7][8] By labeling the first carbon of xylitol (this compound), researchers can precisely trace its entry and subsequent distribution through the PPP and connected central carbon metabolic pathways, such as glycolysis and the TCA cycle. This analysis is crucial for understanding cellular bioenergetics, redox balance, and the metabolic impact of xylitol in various biological systems, from microbial engineering to mammalian cell physiology.[9][10][11]

Principle of this compound MFA

The core of this technique involves introducing this compound to cells and allowing them to reach a metabolic and isotopic steady state.[12] At this state, the rate of 13C incorporation into downstream metabolites is constant. Xylitol is first oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the Pentose Phosphate Pathway.[7] The 13C label from the first carbon of xylitol is transferred to the first carbon of D-xylulose-5-phosphate. The fate of this labeled carbon is then tracked as it flows through the various reactions of the PPP and glycolysis. By measuring the mass isotopomer distribution (MID) of key metabolites, particularly proteinogenic amino acids which provide a time-integrated measure of intracellular fluxes, the relative rates of interconnected pathways can be quantified.[9][13]

Experimental and Logical Workflow

The overall process of a 13C-MFA experiment consists of several key stages, from initial experimental design to the final flux estimation.[1][14]

Caption: High-level workflow for a this compound metabolic flux analysis experiment.

Xylitol Metabolic Pathway and 13C Label Propagation

This compound enters central metabolism via the Pentose Phosphate Pathway. The diagram below illustrates the initial conversion and the path of the labeled carbon atom (indicated by a red asterisk).

Caption: Entry of this compound into the Pentose Phosphate Pathway.

Detailed Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be adapted for the specific cell line or microorganism being studied.

-

Seed Culture: Inoculate cells in a standard, unlabeled medium and grow to the mid-exponential phase to ensure active metabolism.

-

Medium Switch: Centrifuge the cells to pellet them, wash with a saline solution, and resuspend them in a chemically defined medium where the primary carbon source is replaced with a known concentration of this compound. For co-metabolism studies, other carbon sources (e.g., glucose) can be included.

-

Isotopic Steady State: Culture the cells in the 13C-labeled medium for a duration sufficient to reach an isotopic steady state. This is typically achieved after several cell doublings. It is crucial to verify the steady state by collecting samples at two separate, late time points (e.g., 18 and 24 hours) and confirming that the labeling patterns in key metabolites are stable.[12]

-

Data Recording: Continuously monitor cell growth (e.g., OD600 for microbes, cell count for mammalian cells) and measure the uptake of xylitol and secretion of byproducts (e.g., lactate, acetate) from the medium.

Table 1: Example Experimental Conditions

| Parameter | Example Value (Microbial) | Example Value (Mammalian) |

|---|---|---|

| Cell Type | E. coli K-12 | HEK293 |

| Medium | M9 Minimal Medium | DMEM (custom formulation) |

| Labeled Substrate | [1-13C]Xylitol | [1-13C]Xylitol |

| Substrate Conc. | 2 g/L | 5 mM |

| Culture Volume | 50 mL shake flask | T-75 flask |

| Temperature | 37°C | 37°C |

| Agitation | 220 RPM | N/A (CO2 incubator) |

| Steady-State Check | 8h and 10h | 24h and 30h |

Metabolite Quenching and Extraction

Rapid quenching is essential to halt all enzymatic activity and preserve the in vivo metabolic state.

-

Quenching: Withdraw a defined volume of cell culture (e.g., 5 mL) and rapidly quench it in a larger volume of pre-chilled quenching solution (e.g., 25 mL of 60% methanol at -70°C).[15]

-

Centrifugation: Pellet the cells by centrifugation at a low temperature (-10°C to -20°C) for 5-10 minutes.

-

Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled medium.

-

Extraction: Resuspend the final pellet in a suitable extraction solvent (e.g., cold 80% methanol or a chloroform/methanol/water mixture) to lyse the cells and solubilize intracellular metabolites.

-

Clarification: Centrifuge the extract at high speed to pellet cell debris. Collect the supernatant containing the metabolites and store it at -80°C until analysis.

Sample Preparation and GC-MS Analysis

For flux analysis using proteinogenic amino acids, cell pellets are hydrolyzed. For direct analysis of intracellular metabolites, the extract is derivatized.

-

Hydrolysis (for Amino Acids): Dry the cell pellet and hydrolyze it in 6 M HCl at 100°C for 24 hours. Remove the HCl by evaporation under a nitrogen stream.

-

Derivatization: Dry the metabolite extract or the amino acid hydrolysate completely. Add a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and incubate at 60-70°C for 1-2 hours. This process makes the metabolites volatile for gas chromatography.[16]

-

GC-MS Analysis: Analyze the derivatized sample using a GC-MS system. The settings must be optimized for the separation and detection of the target metabolites.

Table 2: Typical GC-MS Parameters for Derivatized Amino Acids

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| System | Agilent 7890A GC or equivalent |

| Column | DB-5MS (30m x 0.25mm x 0.25µm) or similar[16] |

| Carrier Gas | Helium at 1 mL/min[16] |

| Injection Volume | 1 µL (Split mode, e.g., 10:1) |

| Inlet Temperature | 280°C |

| Oven Program | 70°C hold (4 min), ramp to 310°C at 5°C/min, hold (10 min)[16] |

| Mass Spectrometer | |

| System | Agilent 5975C MS or equivalent |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Source Temperature | 250°C |

| Transfer Line Temp | 280°C |

| Scan Mode | Full Scan (m/z 50-600) |

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Extraction: The raw GC-MS data contains the mass spectra for each detected metabolite. From these spectra, extract the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).

-

Data Correction: The raw MIDs must be corrected for the natural abundance of stable isotopes (e.g., 13C, 15N, 29Si) present in both the metabolite and the derivatization agent.

-

Metabolic Modeling: Construct a stoichiometric model of the organism's central metabolism, including the specific atom transitions for each reaction. This model is the framework for the flux calculations.

-

Flux Estimation: Use specialized software (e.g., INCA, Metran, WUFlux) to estimate the intracellular fluxes.[9] The software uses an iterative algorithm to find the set of fluxes that best predicts the experimentally measured MIDs by minimizing the sum of squared residuals between the simulated and measured data.[3]

-

Statistical Validation: Perform a goodness-of-fit analysis (e.g., Chi-squared test) to ensure the model is consistent with the data. Calculate confidence intervals for the estimated fluxes to assess their precision.

Table 3: Example Corrected Mass Isotopomer Data for Alanine (Hypothetical data resulting from a this compound experiment)

| Mass Isotopomer | Relative Abundance (%) |

|---|---|

| M+0 (Unlabeled) | 25.5 |

| M+1 | 60.2 |

| M+2 | 13.1 |

| M+3 | 1.2 |

Table 4: Example Output of Estimated Metabolic Fluxes (Fluxes are normalized to a xylitol uptake rate of 100)

| Reaction / Pathway | Relative Flux | Confidence Interval (95%) |

|---|---|---|

| Xylitol Uptake | 100 | (Reference) |

| PPP (Oxidative) | 45.3 | (42.1 - 48.5) |

| Glycolysis (upper) | 75.8 | (72.3 - 79.1) |

| TCA Cycle Entry | 30.1 | (28.5 - 31.7) |

| Anaplerosis | 5.6 | (4.9 - 6.3) |

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The conversion in vivo of xylitol to glycogen via the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increasing NADPH Availability for Xylitol Production via Pentose-Phosphate-Pathway Gene Overexpression and Embden-Meyerhof-Parnas-Pathway Gene Deletion in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry-Based Detection of Xylitol-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol, a five-carbon sugar alcohol, is widely used as a sugar substitute in various food and pharmaceutical products. The use of stable isotope-labeled xylitol, such as Xylitol-1-13C, is crucial in metabolic research, pharmacokinetic studies, and as an internal standard for accurate quantification of endogenous xylitol in complex biological matrices. Mass spectrometry (MS) coupled with chromatographic separation techniques like Liquid Chromatography (LC) and Gas Chromatography (GC) offers high sensitivity and selectivity for the detection and quantification of this compound.

This document provides detailed application notes and protocols for the analysis of this compound using LC-MS/MS and GC-MS methods. Isotope Dilution Mass Spectrometry (IDMS) is a key technique highlighted, where a known amount of an isotopically enriched standard is added to a sample to enable precise and accurate quantification.[1][2]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of compounds.[1][2] It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry. Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and ionization suppression in the mass spectrometer.[3][4] By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision.[3]

For the detection of this compound as an analyte (e.g., in a tracer study), a different stable isotope-labeled xylitol, such as D-xylitol or fully 13C-labeled xylitol ([13C5]-xylitol), would be the ideal internal standard.[5] Conversely, this compound can serve as an excellent internal standard for the quantification of unlabeled xylitol.

Experimental Workflow for this compound Analysis

Caption: A generalized experimental workflow for the quantification of xylitol using stable isotope dilution mass spectrometry.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for the quantification of xylitol in various matrices.[6][7] This protocol is adapted from a method for the analysis of sugar alcohols in biological fluids.[5]

A. Sample Preparation (for Plasma or Urine)

-

Aliquoting: Transfer 50 µL of the biological sample (plasma or urine) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of a suitable internal standard. For the analysis of this compound, this could be fully labeled [13C5]-xylitol.[5]

-

Protein Precipitation/Extraction: Add 450 µL of an ice-cold extraction solution (e.g., 80% methanol in water).[5]

-

Vortexing and Incubation: Vortex the mixture thoroughly and incubate at 4°C to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube. For some applications, a drying and reconstitution step may be necessary.

-

Dilution: Dilute the supernatant with mass spectrometry-grade water prior to injection if necessary to bring the analyte concentration within the linear range of the assay.[5]

B. LC-MS/MS Instrumentation and Conditions

| Parameter | Setting |

| LC System | Agilent 1290 Infinity or equivalent[8] |

| Column | Imtakt Unison UK-Amino HT, 2 x 150 mm, 3µm or Asahipak NH2P-50 4E, 4.6 x 250 mm[5][8] |

| Mobile Phase A | 10 mM ammonium acetate in water[8] |

| Mobile Phase B | Acetonitrile[8] |

| Flow Rate | 0.2 - 0.8 mL/min[5][8] |

| Column Temperature | 40 °C[8] |

| Injection Volume | 5 µL[8] |

| Mass Spectrometer | SCIEX TRIPLE QUAD 5500 or equivalent[8] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[8] |

| Ion Spray Voltage | -4500 V[5][8] |

| Source Temperature | 350 - 650 °C[5][8] |

C. MRM Transitions and MS Parameters

For robust quantification, Multiple Reaction Monitoring (MRM) is employed. The precursor ion (the deprotonated molecule or an adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Notes |

| Xylitol (unlabeled) | 211.0 ([M+CH3COO]-) | 59.0 | -32 | Adduct with acetate from the mobile phase.[8] |

| This compound | 212.0 ([M+CH3COO]-) | 59.0 or 60.0 | To be optimized | The precursor ion is shifted by +1 Da. The product ion may or may not contain the 13C label depending on the fragmentation pathway. |

| [13C5]-Xylitol (IS) | 157.0 ([M-H]-) | 92.0 | To be optimized | Deprotonated molecule.[5] |

Note: The optimal collision energy for this compound should be determined experimentally.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a classic and robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like xylitol, a derivatization step is typically required to increase volatility.[9]

A. Sample Preparation and Derivatization

-

Extraction: Perform an aqueous extraction of xylitol from the sample matrix.[10][11]

-

Drying: The aqueous extract is typically dried under a stream of nitrogen or by lyophilization.

-

Derivatization: The dried residue is derivatized to make it volatile. A common method is silylation:

B. GC-MS Instrumentation and Conditions

| Parameter | Setting |

| GC System | Agilent 7890A or equivalent[12] |

| Column | DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness or similar[9] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[9] |

| Injection Mode | Split (e.g., 10:1) or Splitless[9] |

| Injector Temperature | 290 °C[9] |

| Oven Program | Start at 70°C, hold for 4 min, then ramp to 310°C at 5°C/min, and hold for 10 min.[9] |

| Mass Spectrometer | Agilent 5975C or equivalent[12] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 40-510) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[9] |

C. Selected Ion Monitoring (SIM) for Quantification

In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the derivatized xylitol and its labeled counterpart. This significantly enhances sensitivity and selectivity. The choice of ions will depend on the fragmentation pattern of the derivatized xylitol.

Quantitative Data Summary

| Parameter | LC-MS/MS | GC-MS | Reference |

| Linearity Range | 0.005 - 0.5 µg/mL | - | [8] |

| Correlation Coefficient (r²) | > 0.999 | - | [8] |

| Limit of Detection (LOD) | - | - | |

| Limit of Quantification (LOQ) | - | - | |

| Recovery | 99.8% | - | [8] |

| Precision (RSD%) | 7.0% | - | [8] |

Logical Diagram for Method Selection

Caption: A decision tree to guide the selection of the appropriate mass spectrometry method for this compound analysis.

Conclusion